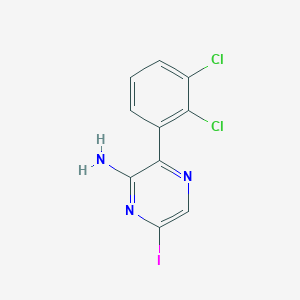

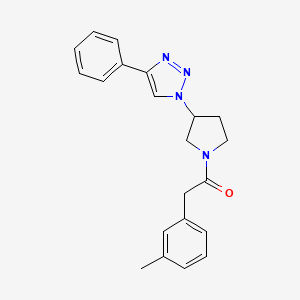

![molecular formula C19H12ClN3O3 B2935905 7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 343375-49-5](/img/structure/B2935905.png)

7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

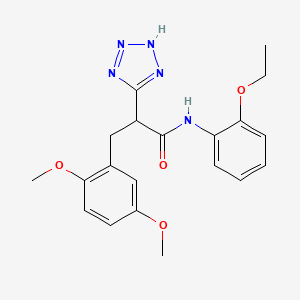

The compound “7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a chloro group, a methyl group, an oxo group, a pyridinyl group, and a chromeno[2,3-b]pyridine ring. The presence of these functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a new ring in the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a chromeno[2,3-b]pyridine ring system, which is a fused ring system containing a pyran (a six-membered ring with one oxygen atom) and a pyridine (a six-membered ring with one nitrogen atom). The compound also has a carboxamide group attached to the pyridine ring, a chloro group attached to the chromene ring, and a methyl group attached to the chromene ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the chloro group could be involved in substitution reactions, and the double bonds in the rings could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Metal Ion Detection

Compounds structurally related to the specified chemical have been designed as fluorescent probes for the selective detection of metal ions, such as copper ions (Cu2+), in aqueous solutions. These probes exhibit high selectivity for Cu2+ over other biologically relevant metals due to their unique chemical structures, demonstrating the utility of chromene derivatives in environmental monitoring and biochemical assays (Zhou Peng, 2010).

Heterocyclic Compound Synthesis

Chromone-3-carboxamides, closely related to the query compound, are key intermediates in the synthesis of diverse heterocyclic compounds. These chemical reactions result in the formation of compounds with potential pharmacological activities, showcasing the significance of chromene derivatives in medicinal chemistry research (M. Y. Kornev, D. S. Tishin, V. Sosnovskikh, 2019).

Crystallographic Studies

Research on the crystal structures of chromene derivatives has provided insights into their molecular conformations, which is crucial for understanding their reactivity and interaction with biological targets. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have detailed their crystallographic characteristics, aiding in the design of compounds with desired physical and chemical properties (J. Reis et al., 2013).

Anticancer Compound Development

Derivatives of chromeno[4,3-b]pyridine have been explored for their potential as anticancer agents. Docking studies on synthesized compounds have identified specific derivatives showing promising activity against breast cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Cholinesterase Inhibitory Activity

Novel coumarin-pyridinium hybrids, structurally akin to the compound of interest, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies are crucial in the search for effective treatments for neurological disorders, such as Alzheimer's disease (Fahimeh Vafadarnejad et al., 2018).

Wirkmechanismus

Target of action

The compound contains a chromeno[2,3-b]pyridine core, which is a type of indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors and possess various biological activities .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloro-2-methyl-5-oxo-N-pyridin-4-ylchromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3/c1-10-13(18(25)23-12-4-6-21-7-5-12)9-15-17(24)14-8-11(20)2-3-16(14)26-19(15)22-10/h2-9H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOGSQOCLXIOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

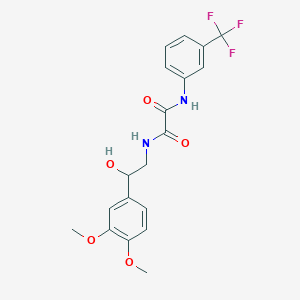

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)

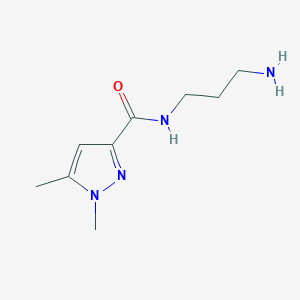

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)

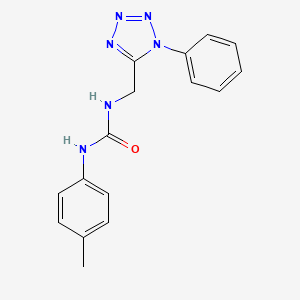

![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)

![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)